molecular formula C12H8Cl2FNO2S B10970624 4-chloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide

4-chloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide

Cat. No.: B10970624
M. Wt: 320.2 g/mol
InChI Key: QSYZWLBQQDLYRO-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H8Cl2FNO2S. This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-chloro-2-fluoroaniline with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chloro-2-fluoroaniline+4-chlorobenzenesulfonyl chlorideThis compound+HCl\text{4-chloro-2-fluoroaniline} + \text{4-chlorobenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-chloro-2-fluoroaniline+4-chlorobenzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection and purification steps are also crucial to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloro and fluoro groups on the phenyl rings can undergo nucleophilic substitution reactions. For instance, the chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

  • Oxidation and Reduction: : The sulfonamide group can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used to replace the chloro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this may lead to the degradation of the aromatic ring.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of sulfonamide derivatives on various biological pathways. It may also serve as a lead compound in the development of new pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide group.

Industry

In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide largely depends on its interaction with biological targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This is particularly relevant in the context of antibacterial activity, where sulfonamides inhibit the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-chloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide is unique due to the specific positioning of the chloro and fluoro groups. This unique arrangement can influence its reactivity and interaction with biological targets, making it a compound of interest in various fields of research.

Properties

Molecular Formula

C12H8Cl2FNO2S

Molecular Weight

320.2 g/mol

IUPAC Name

4-chloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8Cl2FNO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(14)7-11(12)15/h1-7,16H

InChI Key

QSYZWLBQQDLYRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)F)Cl

Origin of Product

United States

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